molecular formula C13H24N2O2 B1532668 [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester CAS No. 911627-08-2

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

Cat. No.: B1532668
CAS No.: 911627-08-2
M. Wt: 240.34 g/mol
InChI Key: FXHNJYQAMCFLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a bicyclic piperidine derivative characterized by two interconnected piperidine rings and an ethyl ester functional group. This compound is primarily utilized in pharmaceutical research, particularly as a precursor or intermediate in synthesizing enzyme inhibitors. The bipiperidinyl scaffold enhances binding affinity to biological targets due to its conformational rigidity and ability to engage in hydrogen bonding via the nitrogen atoms in the piperidine rings.

Biological Activity

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by the bipiperidine moiety, allows for diverse biological activities, making it a valuable candidate for drug development and biochemical research. This article explores its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • CAS Number : 340962-71-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates the activity of these targets, leading to alterations in cellular pathways and biological responses. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Interaction : It interacts with various receptors, influencing neurotransmitter systems which may lead to therapeutic effects in neurological disorders.

Biological Activity Overview

The compound exhibits a range of biological activities that have been documented in various studies:

Antimicrobial Activity

Research indicates that derivatives of bipiperidinyl compounds demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Neuropharmacological Effects

The bipiperidine structure is associated with enhanced bioactivity in neurological contexts. The compound has been explored for its potential role in treating conditions like anxiety and depression by modulating neurotransmitter systems .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity A study synthesized derivatives of bipiperidinyl compounds showing significant antimicrobial activity against various microorganisms .
Pharmaceutical Applications Investigated as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing drug efficacy .
Biochemical Research Used in studies examining receptor interactions and enzyme activities, providing insights into new drug targets .

Applications

The applications of this compound span several fields:

  • Pharmaceutical Development : Serves as a building block for synthesizing drugs targeting neurological conditions.
  • Biochemical Research : Utilized in enzyme-substrate interaction studies to understand complex biological pathways.
  • Material Science : Applied in creating novel polymers and materials with improved performance characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1,4']Bipiperidinyl-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification or transesterification of the parent carboxylic acid. A common approach involves acid-catalyzed condensation of bipiperidinyl carboxylic acid with ethanol under reflux (e.g., HCl as a catalyst in dichloromethane, as seen in analogous piperidine ester syntheses ). Reaction duration (e.g., 18 hours for complete conversion ), solvent polarity, and stoichiometric ratios of reactants are critical for optimizing yields. For example, extended reaction times may reduce side products like unreacted intermediates.

Q. How is this compound characterized, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly for distinguishing stereochemistry in the bipiperidinyl backbone. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to assess purity, as ethyl esters are prone to hydrolysis during storage . Predicted physicochemical properties (e.g., boiling point: ~500°C, density: ~1.3 g/cm³ ) can guide solvent selection for recrystallization.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as piperidine derivatives may cause skin/eye irritation . Work under a fume hood to avoid inhalation of volatile organic solvents (e.g., dichloromethane) during synthesis . Store the compound in airtight containers at 2–8°C to minimize ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for bipiperidinyl esters?

  • Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from conformational flexibility in the bipiperidinyl ring. To address this:

  • Perform variable-temperature NMR to observe dynamic rotational isomerism.
  • Compare experimental data with computational predictions (e.g., DFT calculations for optimized geometries).
  • Use 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of protons .

Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Catalytic asymmetric esterification : Use chiral Brønsted acids or organocatalysts to bias the reaction pathway toward a single enantiomer.
  • Chromatographic separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) post-synthesis.
  • Derivatization : Convert the ester to a diastereomeric salt (e.g., with tartaric acid) for selective crystallization .

Q. How do solvent polarity and temperature affect the stability of ethyl esters in long-term pharmacological studies?

  • Methodological Answer : Ethyl esters hydrolyze faster in polar protic solvents (e.g., water, ethanol) due to nucleophilic attack by OH⁻. To mitigate degradation:

  • Use non-polar solvents (e.g., hexane) for storage.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to model shelf life.
  • Monitor hydrolysis via periodic HPLC analysis, quantifying free carboxylic acid content .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : For IC₅₀/EC₅₀ determination:

  • Fit sigmoidal dose-response curves using nonlinear regression (e.g., four-parameter logistic model).
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Report confidence intervals (95%) to quantify uncertainty in potency estimates .

Q. Data Presentation Guidelines

  • Tables : Include molar ratios, yields, and spectroscopic validation for reproducibility (Example):
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1EtOH, HCl, 18h97>99%
  • Figures : Use GC-MS chromatograms to highlight purity or NMR spectra with annotated peaks for structural confirmation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester Bicyclic piperidine Ethyl ester Not explicitly provided Inferred ~300–350 g/mol
1,4-Dihydropyridine-2-carboxylic acid ethyl ester () Monocyclic dihydropyridine Ethyl ester Not explicitly provided Not provided
8-Bromo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester () Benzoxazine + ethyl ester Bromine substituent, ethyl ester C₁₁H₁₂BrNO₃ 286.12
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester () Spirocyclic dioxane + ethyl ester Spiro center, ethyl ester C₁₁H₁₈O₄ 214.26

Key Observations :

  • Bromine substitution in the benzooxazine derivative () introduces steric and electronic effects, altering reactivity and solubility .





Key Observations :

  • Bipiperidinyl esters are pivotal in multi-step drug synthesis, whereas fatty acid ethyl esters (FAEEs) are industrially relevant for biofuels .

Physicochemical Properties

Compound Name Solubility/Stability Storage Conditions
This compound Likely low water solubility due to hydrophobicity Room temperature (analog in )
8-Bromo-benzooxazine ethyl ester () Solubility in DMSO; degrades upon repeated freeze-thaw 2–8°C, sealed
1,4-Dihydropyridine ethyl ester () Stable in organic solvents; aqueous solubility data noted Not specified

Key Observations :

  • The brominated benzooxazine ester requires stringent storage, reflecting lower stability compared to tert-butyl-protected bipiperidinyl analogs .
  • Bipiperidinyl derivatives’ larger molecular weight (e.g., 542.67 in ) may reduce bioavailability compared to smaller esters like FAEEs .

Key Observations :

  • The bipiperidinyl derivative’s enzyme inhibition contrasts with FAEEs’ role in metabolic disruption or biofuels .
  • Ethyl esters of aromatic acids (e.g., caffeic acid) target signaling pathways, whereas bipiperidinyl compounds focus on enzymatic interference .

Properties

IUPAC Name

ethyl 1-piperidin-4-ylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)12-5-3-4-10-15(12)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHNJYQAMCFLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679528
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911627-08-2
Record name Ethyl [1,4'-bipiperidine]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester
[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.